molecular formula C14H23NO4S B585012 Tapentadol-d5 O-Sulfate CAS No. 1346598-84-2

Tapentadol-d5 O-Sulfate

Cat. No.: B585012
CAS No.: 1346598-84-2
M. Wt: 306.432
InChI Key: HPEFZESOUVTBSA-ODWVCUCBSA-N
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Description

Tapentadol-d5 O-Sulfate is a deuterated sulfate conjugate of tapentadol, an opioid analgesic. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of tapentadol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol-d5 O-Sulfate involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of deuterated tapentadol using industrial reactors.

    Purification: Purification of the intermediate compounds using techniques such as crystallization or chromatography.

    Sulfation: Large-scale sulfation using industrial sulfating agents and reactors.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur under the influence of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation Products: Oxidized derivatives of tapentadol-d5.

    Reduction Products: Reduced forms of tapentadol-d5.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

This compound stands out due to its unique combination of deuterium labeling and sulfate conjugation, making it an invaluable tool in scientific research and drug development.

Properties

IUPAC Name

[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFZESOUVTBSA-ODWVCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858424
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-84-2
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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